2,5-Dibromo-3-octadecylthiophene
Overview
Description
2,5-Dibromo-3-octadecylthiophene is a brominated thiophene derivative with a long alkyl chain. This compound is known for its unique chemical properties and potential applications in various scientific fields. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. The presence of bromine atoms at the 2 and 5 positions and an octadecyl group at the 3 position makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-octadecylthiophene typically involves the bromination of 3-octadecylthiophene. The reaction is usually carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) at a controlled temperature. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are added to the thiophene ring at the 2 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-octadecylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of 2,5-dihydroxy-3-octadecylthiophene.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products Formed:
Oxidation Products: this compound sulfoxide and sulfone.
Reduction Products: 2,5-Dihydroxy-3-octadecylthiophene.
Substitution Products: Various alkyl or aryl-substituted thiophenes.
Scientific Research Applications
2,5-Dibromo-3-octadecylthiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and materials science.
Biology: The compound can be employed in the study of biological membranes and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as semiconductors and organic electronic devices.
Mechanism of Action
The mechanism by which 2,5-Dibromo-3-octadecylthiophene exerts its effects depends on its specific application. For example, in organic synthesis, the compound may act as an electrophile in substitution reactions. In biological studies, it may interact with cell membranes or proteins through non-covalent interactions. The molecular targets and pathways involved will vary based on the context of its use.
Comparison with Similar Compounds
2,5-Dibromo-3-cyclohexylthiophene
2,5-Dibromo-3-dodecylthiophene
Properties
IUPAC Name |
2,5-dibromo-3-octadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEZVCBCCSWUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of catalyst influence the regioregularity of Poly(3-octadecylthiophene) (P3OT) synthesized from 2,5-Dibromo-3-octadecylthiophene?
A1: The research by Loewe et al. [] demonstrates that nickel catalysts generally yield P3OT with higher regioregularity compared to palladium catalysts. This difference is attributed to the dominant reaction mechanisms favored by each catalyst. Nickel catalysts primarily promote chain-growth polymerization, leading to a more controlled and regular arrangement of monomer units in the polymer chain. In contrast, palladium catalysts facilitate both chain-growth and step-growth mechanisms. The competing step-growth pathway introduces irregularities in the polymer structure, resulting in lower overall regioregularity.
Q2: What is the impact of regioregularity on the properties of P3OT?
A2: The regioregularity of P3OT significantly affects its optical properties. P3OT with higher regioregularity exhibits longer wavelength absorption in the visible spectrum compared to its less regular counterparts []. This difference arises from the more effective conjugation along the polymer backbone in regioregular P3OT, allowing for absorption of lower energy photons.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.